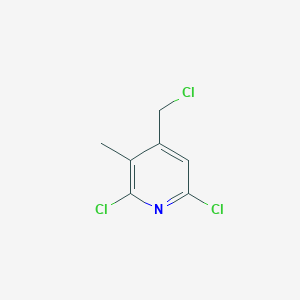
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine is an organic compound with the molecular formula C7H6Cl3N It is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, a chloromethyl group at position 4, and a methyl group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine typically involves the chlorination of 3-methylpyridine derivatives. One common method includes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process often includes steps such as halogenation, methylation, and chloromethylation, followed by purification and isolation of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at position 3 can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atoms.
Oxidation: Products include 2,6-dichloro-4-(chloromethyl)-3-pyridinecarboxaldehyde or 2,6-dichloro-4-(chloromethyl)-3-pyridinecarboxylic acid.
Reduction: The major product is 2,6-dichloro-3,4-dimethylpyridine.
Applications De Recherche Scientifique
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism by which 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include inhibition of enzyme catalysis or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-4-trifluoromethylpyridine
- 2,6-Dichloro-4-nitropyridine
- 2,6-Dichloro-4-methoxypyridine
Uniqueness
Compared to similar compounds, 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties
Propriétés
Formule moléculaire |
C7H6Cl3N |
|---|---|
Poids moléculaire |
210.5 g/mol |
Nom IUPAC |
2,6-dichloro-4-(chloromethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H6Cl3N/c1-4-5(3-8)2-6(9)11-7(4)10/h2H,3H2,1H3 |
Clé InChI |
JOTCIMDHCDTUFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1CCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


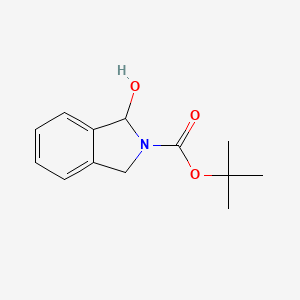
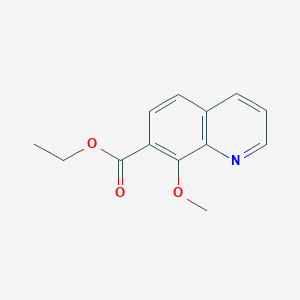

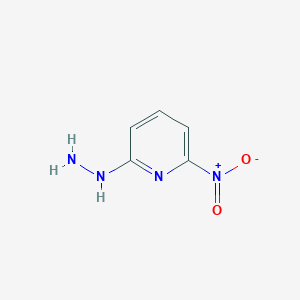
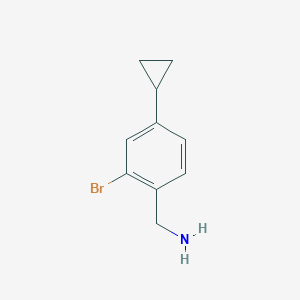
![4-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13663350.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol](/img/structure/B13663356.png)
![3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13663364.png)
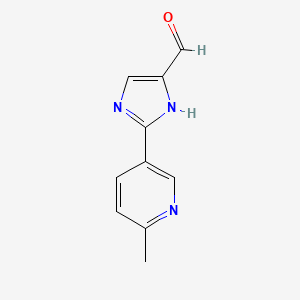
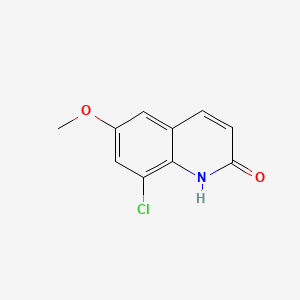
![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)
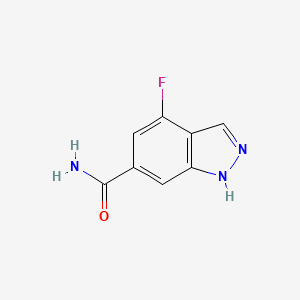
![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)
![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
